Aryljodide
Aryl iodides are a class of organic compounds characterized by an iodine atom directly bonded to an aromatic ring, typically containing one or more carbon atoms in the alkyl chain attached to the iodine. These compounds play a crucial role in various chemical reactions due to their reactivity and stability. Aryl iodides are often used as precursors in electrophilic substitution reactions, such as Friedel-Crafts alkylation, where they act as excellent sources of iodine for introducing alkyl groups onto aromatic rings. Their use is widespread in organic synthesis, pharmaceuticals, and materials science due to the ease with which iodide ions can be introduced or removed through redox chemistry. Additionally, aryl iodides are valuable intermediates for cross-coupling reactions, particularly under palladium catalysis, making them indispensable in modern synthetic methodology.

Struktur | Chemischer Name | CAS | MF |
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1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one | 98027-52-2 | C5H5IN2O |
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2-Iodo-1H-imidazole | 3034-62-6 | C3H3IN2 |
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4-Iodo-5-methyl-3-phenylisoxazole | 31295-66-6 | C10H8INO |
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1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzoD1,2iodoxole-4-carboxylic Acid | 426832-99-7 | C8H5IO6 |
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5-iodo-1-methyl-pyrazole | 34091-51-5 | C4H5IN2 |
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1-(ethoxymethyl)-2-iodo-1H-imidazole | 146697-87-2 | C6H9IN2O |
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1,3-Benzoxathiol-2-one, 5,7-diiodo- | 61268-44-8 | C7H2I2O2S |
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5-iodo-1H-1,2,4-triazole | 7411-20-3 | C2H2IN3 |
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4-iodo-1,2-oxazole | 847490-69-1 | C3H2INO |
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4-Iodo-1H-pyrrole-2-carbonitrile | 87721-22-0 | C5H3IN2 |
Verwandte Literatur
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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